Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate

Description

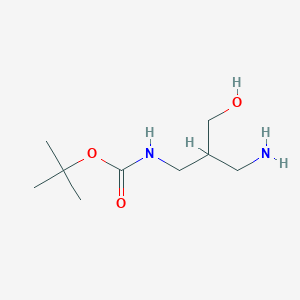

tert-Butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is a carbamate-protected amine derivative featuring a hydroxymethyl group and a primary amine on adjacent carbons. This structure renders it a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug development. The tert-butyloxycarbonyl (Boc) group provides steric protection for the amine, enabling selective deprotection under acidic conditions. Its applications span pharmaceuticals, agrochemicals, and materials science, where its bifunctional reactivity (amine and hydroxyl groups) facilitates further derivatization.

Properties

Molecular Formula |

C9H20N2O3 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h7,12H,4-6,10H2,1-3H3,(H,11,13) |

InChI Key |

DMYHDQCDVPWIQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-(hydroxymethyl)propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of tert-butyl (3-oxo-2-(hydroxymethyl)propyl)carbamate.

Reduction: Formation of tert-butyl (3-amino-2-(hydroxymethyl)propyl)amine.

Substitution: Formation of various substituted carbamates depending on the alkyl halide used.

Scientific Research Applications

Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules, such as phosphatidyl ethanolamines and ornithine derivatives.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate with structurally related compounds, focusing on key structural variations, synthetic routes, and physicochemical properties.

tert-Butyl (3-amino-2-hydroxypropyl)carbamate

- Structural Difference : Replaces the hydroxymethyl group with a hydroxyl group on the second carbon.

- Impact : Reduced steric bulk may enhance solubility in polar solvents but decrease stability in acidic/basic conditions due to unprotected hydroxyl .

- Synthetic Route : Similar Boc-protection strategies but requires hydroxyl group protection during amine functionalization.

tert-Butyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate

- Structural Difference : Incorporates a benzyloxy substituent on the third carbon (R-configuration).

- Impact: The benzyl ether enhances lipophilicity, improving membrane permeability but necessitating additional deprotection steps (e.g., hydrogenolysis) .

- Stereochemistry : The R-configuration may influence chiral recognition in enzyme-targeted applications.

tert-Butyl 2-oxo-3-(phenylsulfonyl)propyl)carbamate

- Structural Difference : Substitutes hydroxymethyl with a sulfone and ketone group.

- Impact : The sulfone group increases electron-withdrawing effects, stabilizing the carbamate but reducing nucleophilicity of the adjacent amine. Melting point (156–157°C) is higher due to sulfone-induced crystallinity .

- Synthesis : Oxidized from tert-butyl (2-hydroxy-3-(phenylsulfonyl)propyl)carbamate using PCC (69% yield) .

tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate

- Structural Difference: Features a hydroxyimino group (Z-configuration) instead of hydroxymethyl.

- Impact: The imino group enables chelation with metal ions, making it suitable for coordination chemistry. The Z-configuration may restrict conformational flexibility .

tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate

- Structural Difference : Contains a chlorinated benzimidazolone ring.

- Synthesized via nitro reduction and cyclization (80% yield) .

Comparative Data Table

Key Research Findings

Sulfone Derivatives : The sulfone group in tert-butyl 2-oxo-3-(phenylsulfonyl)propyl)carbamate enhances thermal stability and crystallinity, making it valuable for X-ray crystallography studies .

Benzyloxy Functionalization : tert-Butyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate demonstrates improved lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted drugs .

Heterocyclic Analogues : Compounds like tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate show promise in enzyme inhibition due to aromatic stacking interactions, with yields exceeding 80% in optimized syntheses .

Biological Activity

Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate, a compound with the chemical formula C8H18N2O3, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C8H18N2O3

- CAS Number : 122248-82-2

This compound features a tert-butyl group attached to a carbamate functional group, which is known to influence its solubility and biological interactions.

2. Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amine precursors. Various synthetic routes have been explored, emphasizing the importance of stereochemistry and functional group modifications to enhance biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. The induction of cell cycle arrest has also been observed in specific cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression.

3.2 Case Studies

Several studies have highlighted the biological effects of this compound:

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various carbamate derivatives, including this compound, on glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting effective anticancer properties .

- Inhibition of HDACs : In a comparative analysis, this compound was tested against a panel of HDAC isoforms. It exhibited selective inhibition against HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM, indicating its potential as a therapeutic agent in epigenetic modulation .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tert-butyl group or the amino side chain can significantly impact its efficacy and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased cytotoxicity in cancer cells |

| Alteration of alkyl chain length | Variations in enzyme inhibition potency |

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its potential as an anticancer agent and enzyme inhibitor highlights the need for continued research into its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.